molecular formula C6H7N5O B1201216 2-Pyrazinoylguanidine CAS No. 60398-24-5

2-Pyrazinoylguanidine

Número de catálogo B1201216
Número CAS: 60398-24-5
Peso molecular: 165.15 g/mol
Clave InChI: WNBSDCKJFDZMHT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Pyrazinoylguanidine belongs to the class of organic compounds known as pyrazinecarboxamides . Pyrazinecarboxamides are compounds containing a pyrazine ring which bears a carboxamide . The molecular formula of 2-Pyrazinoylguanidine is C6H7N5O .


Synthesis Analysis

A significant number of articles have been published on 2-Pyrazinoylguanidine . One study discusses the design, synthesis, and structure-activity relationships of novel 2-substituted pyrazinoylguanidine epithelial sodium channel blockers .


Molecular Structure Analysis

The molecular structure of 2-Pyrazinoylguanidine consists of a pyrazine ring which bears a carboxamide . The systematic name is N- (Diaminomethylene)-2-pyrazinecarboxamide .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Pyrazinoylguanidine are not detailed in the search results, it’s worth noting that the compound is part of the pyrazinecarboxamides class .


Physical And Chemical Properties Analysis

2-Pyrazinoylguanidine has a molecular weight of 165.15 g/mol . It has a density of 1.6±0.1 g/cm3, a boiling point of 395.5±45.0 °C at 760 mmHg, and a flash point of 193.0±28.7 °C . It also has a polar surface area of 107 Å2 .

Aplicaciones Científicas De Investigación

Diabetes Mellitus Treatment

PZG has been studied for its potential in treating diabetes mellitus. It has shown to downregulate gluconeogenesis and cyclic AMP concentrations in perfused rat liver, suggesting a decrease in glucose production . Additionally, PZG markedly reduced elevated fasting concentrations of plasma glucose, triglycerides, and cholesterol in streptozotocin-induced diabetic rats .

Lipid Metabolism

Research indicates that PZG can influence lipid metabolism. It has been observed to reduce total serum cholesterol and low-density lipoprotein (LDL), with a dose-dependent reduction effect, which is particularly significant for patients presenting with higher serum concentrations .

Hypertension Management

PZG has been evaluated for its antihypertensive properties. Studies suggest that it can reduce both systolic and diastolic blood pressures in hypertensive patients, which may be linked to its effects on the glucose fatty-acid cycle .

Insulin Regulation

PZG may play a role in regulating insulin and glucose levels in hypertensive, hyperinsulinemic diabetic patients. It has been shown to reduce serum concentrations of free fatty acids, glucose, and triglycerides, potentially improving insulin sensitivity .

Adipose Tissue Function

In isolated rat adipocytes, PZG has been found to downregulate lipolysis and cyclic AMP concentrations, which suggests that it may stimulate adipose insulin-sensitive phosphodiesterase activity. This could have implications for the treatment of conditions associated with adipose tissue dysfunction .

Phosphodiesterase Activity

PZG has been directly measured for its effects on phosphodiesterase activity in rat adipocytes. The findings indicate that PZG, similar to insulin, increases adipose phosphodiesterase activity, which plays a crucial role in cellular signaling and metabolism .

Direcciones Futuras

While specific future directions for 2-Pyrazinoylguanidine were not found in the search results, the field of drug conjugates as drug delivery systems for the treatment of various conditions continues to advance with the application of new technologies .

Mecanismo De Acción

Target of Action

2-Pyrazinoylguanidine, also known as PZG, primarily targets the Epithelial Sodium Channel (ENaC) . ENaC plays a crucial role in maintaining sodium balance, fluid volume, and blood pressure. It is also involved in the pathophysiology of disorders such as hypertension, heart failure, and kidney disease .

Mode of Action

PZG interacts with its target, ENaC, by inhibiting its function . This inhibition leads to a decrease in sodium reabsorption, which can help in conditions where sodium and fluid retention is a problem, such as hypertension and heart failure . Additionally, PZG and its analogs have been found to inhibit the activation of the renin-angiotensin system (RAS) and the Wnt/β-catenin signaling pathway .

Biochemical Pathways

PZG affects several biochemical pathways. It inhibits the activation of the Wnt/β-catenin signaling pathway , which plays an important role in fibrogenesis . Additionally, PZG suppresses the TGF-β/Smad pathway by selectively inhibiting the phosphorylation of Smad3, blocking the interactions of SARA with TGFβI and Smad3 . These pathways are crucial in the progression of diseases like renal fibrosis and cancer .

Pharmacokinetics

The pharmacokinetics of PZG involves its rapid hydrolysis to pyrazinoic acid (PZA) in both humans and dogs . The serum half-life (t ½) of PZG is approximately 1 hour . The apparent volume of distribution of PZG exceeds that of total body water, indicating that it is distributed throughout the body .

Result of Action

The inhibition of ENaC by PZG leads to a decrease in sodium reabsorption, which can help manage conditions like hypertension and heart failure . In addition, PZG’s effect on the Wnt/β-catenin and TGF-β/Smad pathways can inhibit the progression of diseases like renal fibrosis and cancer .

Action Environment

The action of PZG can be influenced by various environmental factors. For instance, the presence of other drugs can affect the absorption, distribution, metabolism, and excretion of PZG. Furthermore, individual factors such as age, sex, genetics, and health status can also influence the action, efficacy, and stability of PZG .

Propiedades

IUPAC Name

N-(diaminomethylidene)pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c7-6(8)11-5(12)4-3-9-1-2-10-4/h1-3H,(H4,7,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBSDCKJFDZMHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40209151
Record name 2-Pyrazinoylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40209151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyrazinoylguanidine

CAS RN

60398-24-5
Record name 2-Pyrazinoylguanidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060398245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pyrazinoylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40209151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PYRAZINOYLGUANIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G15V730JCM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Pyrazinoylguanidine
Reactant of Route 2
Reactant of Route 2
2-Pyrazinoylguanidine
Reactant of Route 3
Reactant of Route 3
2-Pyrazinoylguanidine
Reactant of Route 4
2-Pyrazinoylguanidine
Reactant of Route 5
2-Pyrazinoylguanidine
Reactant of Route 6
2-Pyrazinoylguanidine

Q & A

Q1: Are there structural analogs of 2-pyrazinoylguanidine that show different effects on urea transport?

A2: While the provided research doesn't directly compare 2-pyrazinoylguanidine to its structural analogs, it does highlight the impact of structural variations on biological activity. Specifically, the study on toad skin observed that phloretin, unlike 2-pyrazinoylguanidine, did not affect urea transport. [] This difference in activity, despite potential structural similarities, emphasizes the importance of specific molecular features in dictating interactions with biological targets involved in urea transport. Further investigations into a broader range of 2-pyrazinoylguanidine analogs could reveal valuable structure-activity relationships and potentially identify compounds with enhanced selectivity or potency for modulating urea transport.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.